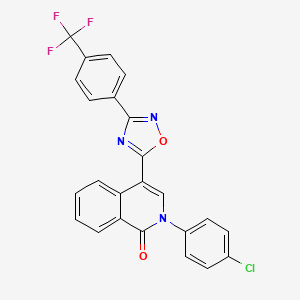

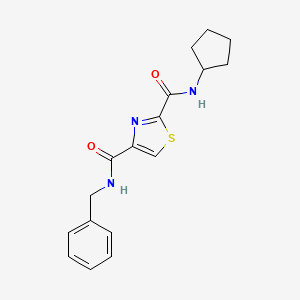

5-喹啉羧酸,7-氟-2-(4-氟苯基)-1,2,3,4-四氢-3-(1-甲基-1H-1,2,4-三唑-5-基)-4-氧代-,甲酯,(2S,3S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorine-containing quinolinecarboxylic acids and their derivatives has been explored through the condensation of quinoline-4-carboxylic acids with various 3-substituted-4-amino-5-mercaplo-1,2,4-triazoles. This process has led to the creation of a series of 3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl-2-(2,4-dichloro-5-fluorophenyl)quinolines. The synthesis route begins with previously unreported quinoline-4-carboxylic acids, which are then reacted to form the final compounds. The structures of these compounds were confirmed using various analytical techniques such as elemental analysis, IR, ^1H NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinoline core in these compounds is substituted at the 3-position with a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl group and at the 2-position with a 2,4-dichloro-5-fluorophenyl group. The confirmation of the molecular structure was achieved through detailed spectral analysis, which provided insights into the arrangement of atoms and the presence of functional groups within the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these quinoline derivatives are based on condensation reactions between the quinoline-4-carboxylic acids and the amino-mercapto-triazoles. These reactions likely proceed through nucleophilic attack of the amino group on the carboxylic acid, followed by the loss of water to form the amide bond. The presence of fluorine atoms in the structure suggests that these compounds could exhibit unique reactivity due to the electron-withdrawing nature of fluorine, which can affect the electronic properties of the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinoline derivatives are not explicitly detailed in the provided data. However, the presence of fluorine atoms and the quinoline core structure suggest that these compounds could exhibit certain properties such as increased lipophilicity, which could influence their biological activity. The antibacterial activity studies mentioned indicate that these compounds have been evaluated for their potential use as antibacterial agents, which is a direct consequence of their chemical structure and properties .

Another synthesis approach for 5-methyl-4-oxo-quinolinecarboxylic acids involves the use of 2-methyl-3,4,6-trifluorobenzoic acids derived from oxazolines. The oxazoline group serves a dual purpose as an ortho-director and a protecting group, while a trimethylsilyl group is used to protect the most acidic site in the molecule. This method allows for the introduction of various substituents at the eight-position of the quinoline, including fluorine, chlorine, methyl, or hydrogen .

科学研究应用

抗癌活性

5-喹啉羧酸衍生物在抗癌研究中显示出潜力。一项研究证明了 1,2,4-三唑并[4,3-a]-喹啉衍生物的合成,该衍生物对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性 (B. N. Reddy 等,2015)。这突出了它们作为癌症治疗中治疗剂的潜力。

抗菌活性

这些化合物还在抗菌研究中发挥着至关重要的作用。一系列 2-取代的 6-氟-1,4-二氢-4-氧代-3-喹啉羧酸表现出有效的抗菌活性,特别是对革兰氏阳性菌 (J. Jung, S. Baek, & O. Park,2001)。此外,另一项研究合成了新型的氧氟沙星衍生物,显示出体外和体内的抗分枝杆菌活性,表明它们在靶向分枝杆菌感染中的用途 (M. Dinakaran 等,2008)。

合成和表征

这些化合物的合成和表征是其研究应用的关键方面。研究详细介绍了各种 5-甲基-4-氧代-喹啉羧酸及其氟代衍生物的合成,为进一步的药理学研究提供了基础 (S. Hagen & J. Domagala,1990)。

AMPA 受体拮抗剂

这些化合物已被研究其作为 AMPA 受体拮抗剂的潜力,这可能对神经学研究产生影响。一项研究合成了 7-氯-4,5-二氢-4-氧代-8-(1,2,4-三唑-4-基)-1,2,4-三唑并[1,5-a]喹喔啉-2-羧酸的类似物,发现它们是 AMPA 受体的有效且选择性拮抗剂 (D. Catarzi 等,2004)。

电化学研究

喹啉羧酸衍生物的电化学研究提供了对它们的化学性质和在各个领域的潜在应用的见解。一项研究报告了此类化合物的电化学,提出了基于循环伏安法和光谱研究的机理 (K. Srinivasu 等,1999)。

属性

IUPAC Name |

methyl (2S,3S)-7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3/t16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAIIDFKUPYMQA-IAGOWNOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)

![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)

![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)

![N-cyclopentyl-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3003719.png)

![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)